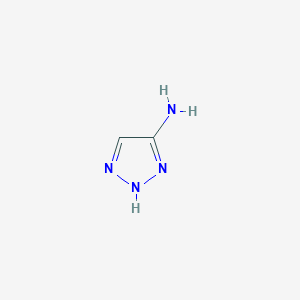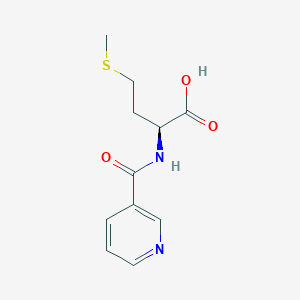
Methionine, N-(3-pyridinylcarbonyl)-
Vue d'ensemble
Description
Methionine, N-(3-pyridinylcarbonyl)-, is a derivative of the amino acid methionine, which has been studied for its unique properties and potential applications in coordination chemistry and radical chemistry. The studies on this compound have revealed its ability to form complexes with metals and its behavior as a radical cation under certain conditions.
Synthesis Analysis
The synthesis of methionine derivatives and their complexes is not directly detailed in the provided papers. However, the studies suggest that these derivatives can be synthesized and then used to form complexes with various metals, such as zinc(II) and cadmium(II), by coordinating through different functional groups present in the molecule .
Molecular Structure Analysis
The molecular structure of methionine derivatives is complex and versatile, allowing for various modes of coordination with metal ions. For instance, the N-2-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidinyl)-l-methionine acts as a monoprotic acid and coordinates through the carboxylate group with Zn(II) and Cd(II) to form mononuclear species. The ligand also coordinates through the pyrimidine ring in certain complexes . Additionally, the methionine radical cation can form a dimer through a S-S three-electron bond or an intramolecular S-N three-electron bond, depending on the pH .
Chemical Reactions Analysis
The chemical reactions involving methionine derivatives include the formation of complexes with metal ions and the generation of radical cations. The methionine radical cation is generated photochemically and can undergo dimerization or intramolecular bonding, influenced by the pH of the solution . Furthermore, the chiroptical properties of methionine derivatives can be modulated by redox chemistry, as demonstrated by the inversion of exciton chirality upon treatment with ascorbic acid and persulfate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methionine derivatives are influenced by their coordination chemistry and radical behavior. The complexes formed with Zn(II) and Cd(II) exhibit layered structures with different coordination numbers, highlighting the flexibility of these ligands in forming supramolecular compounds . The methionine radical cation shows different structures and reactivities depending on the pH, which is characterized using electron paramagnetic resonance (EPR) spectroscopy . The chiroptical switches of methionine derivatives demonstrate their potential in redox-triggered applications, although there may be discrepancies between solution and crystallographic structures .
Applications De Recherche Scientifique
Oxidative Stress and Protein Functionality
Methionine is highly susceptible to oxidation by various oxidants produced in biological systems. This oxidation results in the formation of methionine sulfoxide, which can be reduced back to methionine by methionine sulfoxide reductase. The oxidation and subsequent reduction of methionine residues in proteins can lead to changes in their functional activity, indicating a potential regulatory role in biological homeostasis (Vogt, 1995).
Material Science Applications
Methionine has been used in the synthesis of novel optically active poly(amide–imide)s. These polymers, produced through direct polycondensation reactions, display high inherent viscosities, optical activity, and thermal stability. These materials find applications in various fields including the creation of new materials with specific optical properties (Hajipour et al., 2005).
UV Radiation and Photosensitized Reactions
Methionine can undergo oxidation through several pathways, including exposure to UV radiation. The study of the photosensitized oxidation of methionine, especially under UV-A irradiation, helps in understanding the degradation mechanisms and the formation of various oxidation products. This knowledge is crucial for comprehending the behavior of methionine and its derivatives under different environmental conditions (Castaño et al., 2020).
Cancer Research and Methionine Dependence
The restriction of methionine may play a significant role in cancer growth control. Some cancers depend on methionine for survival and proliferation, and this dependency can be exploited for therapeutic purposes. Methionine restriction in diets, or the use of methioninase to deplete circulating levels of methionine, may serve as a strategy in limiting cancer growth (Cavuoto & Fenech, 2012).
Nutritional and Metabolic Aspects
Methionine plays a crucial role in various metabolic processes such as protein synthesis, DNA methylation, and polyamine synthesis. It is an essential amino acid with a unique role in initiating the synthesis of proteins in eukaryotes and prokaryotes. Moreover, methionine metabolism is associated with the production of S-adenosylmethionine, a vital cofactor in cellular biochemistry. Understanding these metabolic pathways is fundamental for exploring methionine's applications in nutritional science and metabolic engineering (Bottiglieri, 2002).
Mécanisme D'action
Target of Action
Methionine, a related compound, is known to play a crucial role in protein synthesis and is a precursor to s-adenosylmethionine (sam), a universal methyl donor in numerous cellular methylation reactions .
Mode of Action
Methionine, a related compound, is known to participate in various metabolic pathways, influencing cellular processes ranging from protein synthesis to dna methylation .
Biochemical Pathways
Methionine, N-(3-pyridinylcarbonyl)- likely participates in the methionine metabolic pathway . Methionine is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM). This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
Methionine, a related compound, is known to be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .
Action Environment
Many biochemical pathways, including those involving methionine, are known to be influenced by various environmental factors .
Propriétés
IUPAC Name |
(2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZUYPEUMYKMV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365122 | |
| Record name | AC1LXDHJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17274-91-8, 17274-90-7 | |
| Record name | N-(3-Pyridinylcarbonyl)-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17274-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1LXDHJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



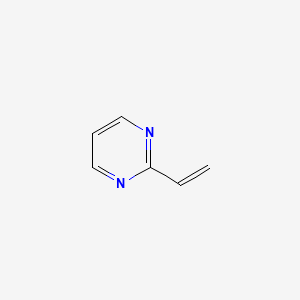
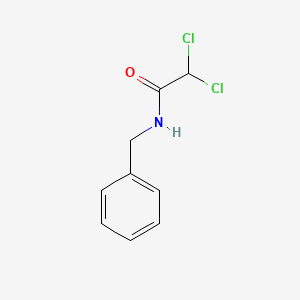

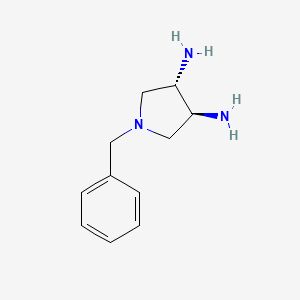
![2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3021799.png)





![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)
